(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine
Description
This compound belongs to the chromeno[2,3-c]pyrazole family, characterized by a fused chromene-pyrazole core. The (E)-configuration of the 4-fluorobenzylidene substituent at the imine position and the 8-methyl-2-phenyl groups on the chromeno-pyrazole scaffold define its structural uniqueness. Such derivatives are synthesized via condensation reactions between pyrazole-3-amines and substituted benzaldehydes, often under acidic or catalytic conditions .
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-16-6-5-7-18-14-21-23(26-15-17-10-12-19(25)13-11-17)28(20-8-3-2-4-9-20)27-24(21)29-22(16)18/h2-13,15H,14H2,1H3/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGCLASRDYIDLA-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a compound that exhibits a variety of biological activities due to its unique chemical structure. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse literature sources.
Chemical Structure and Synthesis
The compound belongs to a class of chromeno-pyrazole derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the condensation of 4-fluorobenzaldehyde with 8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine in an appropriate solvent under controlled conditions. The following table summarizes key synthetic routes and yields reported in the literature:
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Condensation with 4-fluorobenzaldehyde | 82% | Reflux in anhydrous ethanol |
| Reaction with hydrazonoyl halides | 75% | Room temperature in acetic acid |
Antitumor Activity
Recent studies have highlighted the antitumor potential of chromeno-pyrazole derivatives. These compounds often exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, this compound was evaluated for its ability to inhibit tumor cell proliferation in vitro. The compound demonstrated IC50 values in the micromolar range, indicating significant antitumor activity.
Antimicrobial Properties
Chromeno-pyrazole derivatives have also shown promising antimicrobial activities. In vitro evaluations revealed that this compound exhibits moderate to high inhibitory effects against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy compared to standard antibiotics:
| Microorganism | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| Escherichia coli | 12 | Ampicillin |
| Pseudomonas aeruginosa | 10 | Ciprofloxacin |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rodents, this compound exhibited significant reductions in inflammation markers compared to control groups.
Case Studies and Research Findings
- Antitumor Study : A study conducted by researchers involved treating various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, supporting its potential use as an anticancer agent .
- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. The results showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
- Anti-inflammatory Assessment : A recent investigation assessed the anti-inflammatory effects of the compound using animal models. The findings revealed a significant decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Spectral and Crystallographic Analysis
NMR and Mass Spectrometry
- Target Compound : Expected ¹H NMR signals include aromatic protons (δ 6.8–8.2 ppm), a methyl group (δ 2.3–2.6 ppm), and an imine proton (δ 8.5–9.0 ppm). ESI-MS would show [M+H]⁺ near m/z 430–450 .
- Analog from : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a pyrazole methyl signal at δ 2.4 ppm and aromatic protons at δ 7.3–8.9 ppm, confirmed by HRMS ([M+H]⁺ = 215) .
Crystallography and Hydrogen Bonding
- Chromeno-Pyrazoles: Likely form layered crystals stabilized by π-π stacking and C–H···F interactions, as seen in fluorobenzylidene derivatives .
- Comparison with Pyrimidinones (): Chlorine substituents in compound 4 may promote stronger halogen bonding compared to fluorine in the target compound, affecting solubility .
Antimicrobial Potential
- Target Compound: No direct data, but structurally related imidazo[1,2-a]pyridines () with 4-fluorophenyl groups show MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Pyrimidinones (): Chlorinated analogs exhibit moderate antifungal activity (IC₅₀ = 10–25 µM), suggesting halogenation impacts bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
